Pilocarpine nitrate

概要

説明

Pilocarpine nitrate is a nitrate salt form of pilocarpine, an alkaloid extracted from the leaves of the Pilocarpus genus, particularly Pilocarpus jaborandi. Pilocarpine is a muscarinic receptor agonist that has been used for over a century in the treatment of glaucoma and dry mouth. This compound is primarily used in ophthalmic solutions to reduce intraocular pressure and induce miosis (pupil constriction) in patients with glaucoma .

準備方法

Synthetic Routes and Reaction Conditions: Pilocarpine is typically extracted from the leaves of Pilocarpus microphyllus. The extraction process involves moistening the sample with dilute sodium hydroxide to transform the alkaloid into its free-base form, followed by extraction using chloroform or a suitable organic solvent . The free-base form of pilocarpine is then reacted with nitric acid to form pilocarpine nitrate.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Pilocarpus leaves, followed by purification and conversion to the nitrate salt. The process is optimized to ensure high yield and purity of the final product .

化学反応の分析

Hydrolysis and Epimerization in Aqueous Solutions

Pilocarpine nitrate undergoes pH-dependent hydrolysis and stereoselective epimerization.

Key Findings:

-

Alkaline Conditions (pH 10–13):

-

Rapid hydrolysis opens the lactone ring, forming pilocarpinate (the open-chain hydroxy carboxylate) .

-

Concurrently, 28 ± 3% of pilocarpine epimerizes to isopilocarpine at 30°C via enolate intermediate formation at the α-carbon of the lactone ring .

-

Isopilocarpine does not revert to pilocarpine under similar conditions, indicating kinetic control over the reaction .

-

-

Acidic Conditions (pH < 5):

Table 1: pH-Dependent Behavior of this compound

| Condition | Primary Reaction | Product(s) |

|---|---|---|

| Alkaline (pH 10–13) | Hydrolysis + Epimerization | Pilocarpinate + Isopilocarpine |

| Neutral (pH 7–9) | Partial hydrolysis | Pilocarpinate |

| Acidic (pH < 5) | Lactone ring closure | Pilocarpine |

Thermal Decomposition

Heating this compound generates hazardous decomposition products:

-

Primary Products: Carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOₓ) .

-

Conditions: Decomposition occurs at elevated temperatures, necessitating storage below 25°C .

Reactivity with Incompatible Substances

This compound reacts violently with:

Table 2: Incompatible Materials and Reactions

Stability Profile

-

Thermal Stability: Stable under recommended storage conditions (room temperature, dry environment) .

-

Photostability: No direct data reported, but protection from light is advised .

-

pH Stability: Optimal stability in mildly acidic to neutral conditions (pH 5–7) .

Table 3: Stability Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Melting Point | 171–176°C | |

| pKa (Pilocarpinic acid) | 5.7 ± 0.1 | |

| pKa (Imidazole N) | 8.5 |

Stereochemical Considerations

The lactone ring’s lability drives reactivity:

-

Epimerization Mechanism: Enolate formation at the α-carbon under alkaline conditions allows protonation from either face, yielding isopilocarpine .

-

Irreversibility: Isopilocarpine resists epimerization due to steric hindrance from the axial ethyl group .

Analytical Methods for Degradation Products

13C NMR spectroscopy effectively distinguishes degradation products:

科学的研究の応用

Pilocarpine nitrate is used in ophthalmology, and research suggests it may have applications in stimulating saliva production . It primarily acts as a cholinergic receptor agonist, leading to muscarinic and nicotinic effects .

Ophthalmic Applications

This compound, often administered as an eye drop, is frequently used to manage glaucoma and other eye conditions . Pilocarpine works by constricting the pupil, which widens the outflow canal, facilitating the drainage of excess fluid (aqueous humor) from the eye and lowering intraocular pressure .

- Open-angle glaucoma this compound reduces elevated intraocular pressure (IOP) in patients with primary open-angle glaucoma and can be used with other medications.

- Angle-closure glaucoma this compound can reduce IOP in the emergency treatment of acute angle-closure glaucoma before surgery. However, it should not be used long-term before surgery, as it may prevent successful surgical outcomes.

- Post-Ocular Surgery this compound may be used after ocular surgery.

Pharmacokinetics: this compound penetrates the cornea rapidly . Ophthalmic gel formulations can increase corneal bioavailability compared to solutions due to reduced elimination from precorneal areas . Following topical application of a 1% solution, miosis (pupil constriction) occurs within 10 to 30 minutes, reaching its maximum effect within 30 minutes . A reduction in IOP is detectable within 60 minutes and peaks within 75 minutes .

Research on Xerostomia

Pilocarpine can be administered systemically to increase salivary flow and alleviate subjective oral dryness .

Clinical trials for xerostomia:

- Schuller et al. (1989) found that 60% of patients with radiation-induced xerostomia experienced increased salivary flow after treatment with 3.0 mg of pilocarpine three times daily for six weeks .

- Fox et al. (1991) reported that approximately 68% of patients with Sjögren’s syndrome, radiation-induced xerostomia, and idiopathic salivary gland dysfunction had significantly increased salivary flow with 5.0 mg of pilocarpine three times daily for five months. Additionally, most participants reported improvement in oral dryness, speaking, chewing, and swallowing .

- Papas et al. (2004) observed a notable relief in dry mouth symptoms with 20 mg/day of pilocarpine in Sjögren’s-related xerostomia .

- Wu et al. (2006) showed that pilocarpine treatment significantly improved mouth dryness-related symptoms and saliva production in patients with Sjögren’s syndrome compared to placebo, using 5.0 mg four times daily for 12 weeks .

- Chitapanarux et al. (2008) found improvement of xerostomia symptoms with 5.0 mg of pilocarpine three times daily, starting at the beginning of radiation treatment and continuing for three months after the end of treatment .

Other Research Applications

Pilocarpine and this compound have been used in various experimental models :

- Animal Models: Pilocarpine is used to induce seizures in animal models for epilepsy research . Studies have explored how laser irradiation might reverse neurochemical changes in these models.

- Accommodation Studies: Pilocarpine has been used to stimulate accommodation (focusing ability) in both humans and monkeys, with varying concentrations and methods of administration .

- Aneuploidy Research: this compound has been investigated for its potential to induce aneuploidy (abnormal chromosome number) in mouse bone marrow cells .

- Drug Delivery Systems: this compound has been used in experiments involving novel drug delivery systems like nanoparticles and microneedle patches .

作用機序

Pilocarpine nitrate exerts its effects by acting as a muscarinic receptor agonist. It specifically targets muscarinic acetylcholine receptors, particularly the M3 subtype found on the iris sphincter muscle. Activation of these receptors leads to muscle contraction, resulting in pupil constriction (miosis) and increased aqueous humor outflow, thereby reducing intraocular pressure. Pilocarpine also stimulates the secretion of saliva and sweat by activating muscarinic receptors in the salivary and sweat glands .

類似化合物との比較

Pilocarpine Hydrochloride: Another salt form of pilocarpine used for similar medical applications.

Carbachol: A synthetic choline ester that also acts as a muscarinic receptor agonist.

Bethanechol: A cholinergic agent used to treat urinary retention by stimulating muscarinic receptors.

Uniqueness: Pilocarpine nitrate is unique due to its specific use in ophthalmic solutions for glaucoma treatment. Its ability to induce miosis and reduce intraocular pressure makes it particularly valuable in managing ocular conditions. Compared to other muscarinic agonists, this compound has a well-established history of use and a favorable safety profile when used as directed .

生物活性

Pilocarpine nitrate is a derivative of pilocarpine, a non-selective muscarinic acetylcholine receptor (AChR) agonist. It is primarily used in clinical settings for its pharmacological effects on salivary glands and ocular tissues. This article reviews the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and research findings.

Pilocarpine exerts its effects by stimulating muscarinic receptors, leading to increased secretion in exocrine glands and contraction of smooth muscles. This mechanism is particularly beneficial in conditions characterized by dry mouth (xerostomia) and glaucoma.

Key Biological Effects:

- Salivary Gland Stimulation : Pilocarpine enhances both resting and stimulated salivary flow, making it effective in treating xerostomia associated with Sjögren's syndrome and post-radiation therapy.

- Ocular Effects : The compound induces miosis (pupil constriction) and increases the depth of focus, which is advantageous for patients suffering from presbyopia.

Clinical Applications

-

Management of Xerostomia :

- Pilocarpine has been shown to significantly improve salivary flow in patients with xerostomia due to various causes, including radiation therapy for head and neck cancers. A systematic review highlighted that approximately 60-68% of patients experience increased salivary production and improved oral comfort after treatment with pilocarpine .

- Treatment of Glaucoma :

- Presbyopia Management :

Table 1: Summary of Clinical Trials on Pilocarpine Efficacy

| Study Reference | Condition | Dosage | Results |

|---|---|---|---|

| Schuller et al., 1989 | Radiation-induced xerostomia | 3 mg t.i.d | 60% increase in salivary flow |

| Fox et al., 1991 | Sjögren’s syndrome | 5 mg t.i.d | 68% reported improved salivation |

| Wu et al., 2006 | Sjögren’s syndrome | 5 mg q.i.d | Significant improvement in dryness symptoms |

| Chitapanarux et al., 2008 | Radiation-induced xerostomia | 5 mg t.i.d | Notable reduction in xerostomia score |

Case Studies

- In a double-blind placebo-controlled study involving patients with Sjögren’s syndrome, pilocarpine administration resulted in a marked improvement in subjective oral dryness scores and increased salivary flow rates compared to placebo .

- A recent trial involving presbyopic patients treated with pilocarpine eye drops demonstrated significant enhancements in near vision metrics, supporting its potential as a non-invasive treatment option for age-related visual impairments .

Pharmacokinetics and Safety Profile

特性

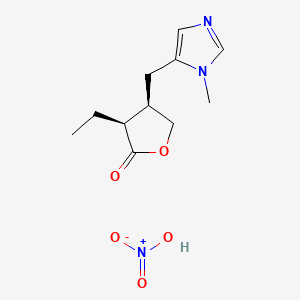

IUPAC Name |

(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.HNO3/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;2-1(3)4/h5,7-8,10H,3-4,6H2,1-2H3;(H,2,3,4)/t8-,10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZXEPJJHQYOGF-GNAZCLTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(COC1=O)CC2=CN=CN2C.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883277 | |

| Record name | Pilocarpine nitrate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148-72-1 | |

| Record name | Pilocarpine nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pilocarpine nitrate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pilocarpine nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S,4R)-, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pilocarpine nitrate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pilocarpine nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PILOCARPINE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M20T465H6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。